Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C13H14N4O2S . It is part of the 2-aminothiazoles class of organic medicinal compounds, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and an aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of this compound has been characterized by FTIR and NMR (1H and 13C) .Scientific Research Applications
Molecular Structure Analysis
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate and related compounds have been studied for their structural properties, such as hydrogen-bonding patterns. For instance, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate exhibits an interesting hydrogen-bonded R{_2^2}(8) dimer formation, showcasing its potential for creating complex molecular assemblies (Lynch & Mcclenaghan, 2004).
Synthesis of Novel Compounds
The compound has served as a precursor in the synthesis of novel chemical entities. For example, a variety of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized, expanding the chemical space for further pharmaceutical exploration (Mohamed, 2021).
Advanced Synthesis Techniques
Innovative methods such as ultrasonic and thermally mediated aminolysis have been applied to create novel 2-amino-1,3-thiazole-5-carboxylates, highlighting the compound's versatility in synthetic chemistry (Baker & Williams, 2003).
Transformations into Diverse Derivatives
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate has been transformed into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the compound's flexibility in generating structurally diverse molecules for potential biological applications (Albreht et al., 2009).
Antimicrobial and Anticancer Activities
Synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate have led to the discovery of derivatives with antimicrobial activities, as well as compounds showing anticancer potential against breast cancer cells, indicating its importance in the development of new therapeutic agents (Desai, Bhatt, & Joshi, 2019; Sonar et al., 2020).
Mechanism of Action
Target of Action
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a derivative of 2-aminothiazoles, a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, thereby inhibiting its function . This interaction disrupts the synthesis of peptidoglycan, leading to the weakening of bacterial cell walls .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This disruption affects the structural integrity of bacterial cell walls, leading to their weakening and potential rupture . The downstream effects include the inhibition of bacterial growth and proliferation .
Result of Action
The compound has shown significant antibacterial and antifungal potential . It has demonstrated inhibitory potential against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited antifungal potential against Candida glabrata and Candida albicans .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes such as UDP-N-acetylmuramate/L-alanine ligase . This enzyme is crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, this compound has been found to interact with various proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound has been observed to influence cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, this compound has been found to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of UDP-N-acetylmuramate/L-alanine ligase, inhibiting its activity and preventing the synthesis of peptidoglycan . This inhibition disrupts the bacterial cell wall, leading to cell death. Additionally, this compound can interact with proteins involved in oxidative stress responses, enhancing their activity and providing antioxidant protection . This compound may also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . In in vitro studies, the antimicrobial and antioxidant effects of this compound have been shown to persist for several hours, but they diminish over time as the compound degrades . In in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and antioxidant effects without causing significant toxicity . At higher doses, this compound can cause adverse effects, including cellular toxicity and oxidative damage . Threshold effects have been observed, with a clear dose-response relationship between the concentration of the compound and its biological activity . Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then interact with other enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence the activity of enzymes involved in oxidative stress responses, thereby modulating the cell’s ability to combat oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is influenced by the compound’s chemical properties and its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in metabolic and oxidative stress responses . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions are essential for the compound’s biological activity and its ability to modulate cellular processes .
Properties
IUPAC Name |
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBPADMTYAJYRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504105 |
Source
|
Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77505-85-2 |
Source
|
Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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